An In-depth Technical Guide to the Physical Properties of (4-Chloropyridin-3-yl)methanamine Dihydrochloride
An In-depth Technical Guide to the Physical Properties of (4-Chloropyridin-3-yl)methanamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Chloropyridin-3-yl)methanamine and its salts are heterocyclic compounds of significant interest in medicinal chemistry and drug development. Their structural motif, featuring a substituted pyridine ring, is a common scaffold in a variety of biologically active molecules. The dihydrochloride salt, in particular, is often utilized to improve the solubility and stability of the parent compound, facilitating its handling and formulation in preclinical and clinical studies.
This technical guide provides a comprehensive overview of the physical properties of (4-Chloropyridin-3-yl)methanamine dihydrochloride. It is important to note that the nomenclature for this class of compounds can be ambiguous. This guide will focus on the isomer (3-Chloropyridin-4-yl)methanamine dihydrochloride (CAS No. 1228878-65-6) , for which more consistent data is available from commercial suppliers. Researchers interested in the isomeric (4-Chloropyridin-3-yl)methanamine dihydrochloride should perform their own physical characterization, for which the protocols in this guide will be highly relevant.
Due to the limited availability of experimentally determined physical properties for (3-Chloropyridin-4-yl)methanamine dihydrochloride in peer-reviewed literature, this guide will provide a combination of available data, theoretical considerations, and detailed experimental protocols for the determination of these key parameters.
Core Physicochemical Properties
A summary of the known and anticipated physical properties of (3-Chloropyridin-4-yl)methanamine dihydrochloride is presented below.
| Property | Value/Information | Source |
| Chemical Name | (3-Chloropyridin-4-yl)methanamine dihydrochloride | N/A |
| Synonyms | (3-chloro-4-pyridinyl)methanamine dihydrochloride | |
| CAS Number | 1228878-65-6 | [1] |
| Molecular Formula | C₆H₉Cl₃N₂ (or C₆H₇ClN₂·2HCl) | [1] |
| Molecular Weight | 215.51 g/mol | [1] |
| Appearance | Expected to be a crystalline solid. The related compound, 4-chloropyridine hydrochloride, is a light yellow crystalline powder. | N/A |
| Melting Point | Not explicitly reported. As a dihydrochloride salt of an amine, it is expected to have a high melting point, likely with decomposition. For comparison, pyridine hydrochloride has a melting point of 144 °C.[2] | N/A |
| Boiling Point | Not applicable; expected to decompose at high temperatures. The free base of a related isomer, (3-Chloropyridin-4-yl)methanamine, has a predicted boiling point of 239.9 °C at 760 mmHg.[3] | N/A |
| Solubility | Not quantitatively reported. Amine hydrochlorides are generally soluble in water. The free base, 4-aminopyridine, is soluble in ethanol and DMSO at approximately 30 mg/mL.[4] The dihydrochloride salt is expected to have high water solubility and some solubility in polar protic solvents like methanol and ethanol, with limited solubility in nonpolar organic solvents. | N/A |
| Storage | Store in a dry, sealed container.[1] | N/A |
Experimental Protocols for Physical Property Determination
The following sections provide detailed, step-by-step methodologies for determining the key physical properties of (3-Chloropyridin-4-yl)methanamine dihydrochloride.
Melting Point Determination
Rationale: The melting point is a crucial indicator of purity for a crystalline solid. A sharp melting range (typically < 2 °C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities. For a dihydrochloride salt, it is also important to observe for decomposition.
Methodology:
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Sample Preparation:
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Ensure the sample is completely dry by placing it in a desiccator over a suitable drying agent (e.g., P₂O₅) for at least 24 hours.
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Finely crush a small amount of the crystalline solid into a powder using a mortar and pestle.
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Capillary Loading:
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Tamp the open end of a capillary melting point tube into the powdered sample until a small amount of solid (2-3 mm in height) is collected.
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Invert the capillary tube and tap it gently on a hard surface to pack the solid into the sealed end.
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Measurement:
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Place the loaded capillary tube into a calibrated melting point apparatus.
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Heat the sample rapidly to approximately 20 °C below the expected melting point.
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Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
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Record the temperature at which the first drop of liquid appears (the onset of melting).
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Record the temperature at which the entire solid has melted into a clear liquid (the completion of melting).
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Report the melting point as a range from the onset to the completion of melting. Note any observations of decomposition (e.g., color change, gas evolution).
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Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a crystalline solid.
Solubility Profiling
Rationale: Understanding the solubility of a compound in various solvents is critical for its application in synthesis, purification, formulation, and biological assays. A systematic approach ensures reproducible and comparable data.
Methodology:
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Solvent Selection:
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Choose a range of solvents with varying polarities, including:
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Aqueous: Deionized water, Phosphate-buffered saline (PBS, pH 7.4)
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Polar Protic: Methanol, Ethanol
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Polar Aprotic: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF)
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Nonpolar: Toluene, Hexanes
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Qualitative Assessment:
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To a small vial, add approximately 1-2 mg of the compound.
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Add the chosen solvent dropwise (e.g., 0.1 mL at a time) while vortexing.
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Visually assess solubility at room temperature. Classify as:
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Freely Soluble: Dissolves quickly in a small amount of solvent.
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Soluble: Dissolves completely upon addition of up to 1 mL of solvent.
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Slightly Soluble: Only a small portion dissolves.
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Insoluble: No visible dissolution.
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Quantitative Determination (Gravimetric Method):
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Prepare a saturated solution by adding an excess of the compound to a known volume of the solvent in a sealed vial.
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Agitate the mixture at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
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Allow any undissolved solid to settle.
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Carefully withdraw a known volume of the supernatant using a filtered syringe to avoid transferring any solid particles.
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Transfer the clear solution to a pre-weighed vial.
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Evaporate the solvent under a stream of nitrogen or in a vacuum oven until a constant weight of the dried residue is achieved.
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Calculate the solubility in mg/mL or mol/L.
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Logical Relationship for Solubility Testing
